molecular formula C16H32O3 B047565 Polyoxyethylene(23)LauricAcid CAS No. 202408-13-7

Polyoxyethylene(23)LauricAcid

Cat. No.: B047565
CAS No.: 202408-13-7
M. Wt: 272.42 g/mol
InChI Key: OBMJBXKQUMBZRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dodecyloxy)ethoxy]acetaldehyde typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol . This intermediate is then further reacted with ethylene oxide to produce 2-(dodecyloxy)ethoxyethanol . Finally, the oxidation of this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) yields [2-(Dodecyloxy)ethoxy]acetaldehyde .

Industrial Production Methods: Industrial production methods for [2-(Dodecyloxy)ethoxy]acetaldehyde are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(Dodecyloxy)ethoxy]acetaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and ether linkages . These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Introduction

Polyoxyethylene(23)Lauric Acid, commonly referred to as Laureth-23, is a non-ionic surfactant derived from lauric acid and ethylene oxide. This compound is utilized extensively in the cosmetic and pharmaceutical industries due to its emulsifying, cleansing, and solubilizing properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Laureth-23 is characterized by its chemical structure, which includes a hydrophilic polyoxyethylene chain and a hydrophobic lauric acid moiety. The average number of ethylene oxide units in its structure is 23, which influences its physicochemical properties such as solubility, viscosity, and emulsification capacity.

Property Value
AppearanceMilky white solid
Molecular Weight1080 g/mol
pH Value6.0 - 8.0
Hydroxyl Value48 - 54 mg KOH/g
Water Content≤ 1.0%
SolubilityWater and oil soluble

Antimicrobial Properties

Lauric acid, the fatty acid component of Laureth-23, exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that lauric acid can disrupt microbial membranes, leading to cell lysis. In a comparative study, lauric acid demonstrated a minimal inhibitory concentration (MIC) significantly lower than that of benzoyl peroxide against Propionibacterium acnes, suggesting superior antimicrobial efficacy in treating acne vulgaris .

Cytotoxicity and Antitumor Activity

Research indicates that lauric acid possesses cytotoxic effects on cancer cells. In vitro studies have reported that it can induce apoptosis in breast cancer cells by modulating the PI3K/AKT signaling pathway and downregulating epidermal growth factor receptor (EGFR) signaling . The following table summarizes the effects of lauric acid on various cancer cell lines:

Cell Line Effect Mechanism
Breast CancerReduced viabilityIncreased p21Cip1/WAF1 expression
HepG2 (Liver Cancer)Induced apoptosisDownregulation of EGFR
HCT-15 (Colon Cancer)Dose-dependent reductionInhibition of aldose reductase

Anti-inflammatory Effects

Lauric acid has been shown to mitigate inflammation in various biological systems. It maintains cellular redox balance and mitochondrial health, which are essential for preventing neuroinflammation . Moreover, it has protective effects against ethanol-induced liver toxicity by neutralizing superoxides and preventing lipid peroxidation .

Toxicological Profile

Despite its beneficial properties, Laureth-23 has been associated with some toxicological concerns. Acute toxicity studies indicate that it has a high LD50 (>25 g/kg in mice), suggesting low acute toxicity . However, it may cause irritation to the gastrointestinal tract upon ingestion and has potential developmental toxicity .

Case Studies

  • Acne Treatment : A clinical study involving the application of lauric acid showed a significant reduction in P. acnes colonization on the skin after treatment, leading to decreased inflammation and acne lesions .
  • Cancer Research : In a laboratory setting, lauric acid was tested on various cancer cell lines, demonstrating significant cytotoxic effects and potential as an adjunct therapy in cancer treatment regimens .

Properties

IUPAC Name

2-(2-dodecoxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJBXKQUMBZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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